molecular formula C22H26N2O3 B2953154 2-(3-methylphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide CAS No. 1005299-40-0

2-(3-methylphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide

Cat. No.: B2953154
CAS No.: 1005299-40-0
M. Wt: 366.461
InChI Key: DFUQVMVILJKNRV-UHFFFAOYSA-N
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Description

The compound 2-(3-methylphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a structurally complex acetamide derivative featuring:

  • A 1,2,3,4-tetrahydroquinoline core substituted at the 1-position with a 2-methylpropanoyl (isobutyryl) group.
  • A 2-(3-methylphenoxy)acetamide moiety attached to the 6-position of the tetrahydroquinoline scaffold.

Properties

IUPAC Name

2-(3-methylphenoxy)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-15(2)22(26)24-11-5-7-17-13-18(9-10-20(17)24)23-21(25)14-27-19-8-4-6-16(3)12-19/h4,6,8-10,12-13,15H,5,7,11,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUQVMVILJKNRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 3-methylphenoxy group and the tetrahydroquinoline moiety separately. These intermediates are then coupled under specific reaction conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenoxy group may yield quinones, while reduction of the acetamide group may yield amines .

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Substituent Variations

The target compound’s structural analogs are categorized based on core heterocycles (tetrahydroquinoline vs. tetrahydroisoquinoline) and substituent modifications:

Table 1: Structural and Molecular Comparison
Compound Name / ID Molecular Formula Molecular Weight (g/mol) Substituents (Position) Core Structure Reference
Target Compound Estimated: C22H26N2O4 394.46* 3-Methylphenoxy (2-), Isobutyryl (1-) Tetrahydroquinoline -
G502-0090 C22H24N2O4 380.44 4-Methoxyphenoxy (2-), Cyclopropanecarbonyl (1-) Tetrahydroquinoline
28a (Tetrahydroisoquinoline) C27H29N3O4 459.54 Benzylcarbamoyl, Dimethoxyphenylmethyl Tetrahydroisoquinoline

* Estimated based on substituent contributions.

Key Observations:

G502-0090 (): Shares the tetrahydroquinoline core but differs in substituents:

  • 4-Methoxyphenoxy (vs. 3-methylphenoxy): The methoxy group enhances electron density and polarity compared to the methyl group.
  • Cyclopropanecarbonyl (vs. Lower molecular weight (380.44 vs. 394.46) due to smaller acyl group and methoxy substitution.

Tetrahydroisoquinoline Derivatives (): Compounds like 28a replace the tetrahydroquinoline core with tetrahydroisoquinoline, shifting the nitrogen atom’s position. Substituents (e.g., dimethoxyphenylmethyl) increase hydrophobicity and steric bulk compared to the target’s phenoxy group .

Substituent Effects on Physicochemical Properties

  • Lipophilicity (logP): The 3-methylphenoxy group in the target compound likely increases lipophilicity compared to G502-0090’s 4-methoxyphenoxy (due to methoxy’s polarity). The isobutyryl group (branched alkyl) may confer higher solubility in nonpolar solvents than cyclopropanecarbonyl’s rigid structure .
  • Synthetic Accessibility :

    • and highlight the use of coupling agents (e.g., BOP) and reflux conditions for acetamide formation, suggesting shared synthetic routes for such derivatives .

Biological Activity

The compound 2-(3-methylphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide (commonly referred to as G502-0333) is a synthetic organic molecule with potential biological activity. Understanding its biological properties is crucial for its application in drug discovery and development. This article reviews the relevant literature on the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of G502-0333 is C22H26N2O3C_{22}H_{26}N_{2}O_{3}. Its structure includes a tetrahydroquinoline moiety, which is known for various biological activities. The compound's IUPAC name is 2-(2-methylphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide .

PropertyValue
Molecular FormulaC22H26N2O3
Molecular Weight350.46 g/mol
IUPAC NameThis compound
SMILESCC(C)C(N(CCC1)c(cc2)c1cc2NC(COc1c(C)cccc1)=O)=O

Antiviral Activity

G502-0333 has been included in various screening libraries for antiviral compounds. Preliminary studies suggest that it may exhibit significant antiviral properties against specific viral strains. The compound's mechanism may involve inhibition of viral replication or interference with viral entry into host cells.

Immunomodulatory Effects

Research indicates that G502-0333 may modulate immune responses. It has been tested in vitro for its ability to influence cytokine production and immune cell activation. Such properties are essential for developing treatments for autoimmune diseases and inflammatory conditions.

Anticancer Potential

The compound has shown promise in preliminary anticancer studies. Its structure suggests potential interactions with cellular pathways involved in cancer progression. Specific assays have demonstrated its ability to inhibit the proliferation of certain cancer cell lines.

The mechanisms through which G502-0333 exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in the pathways of viral replication and immune response modulation.

Case Studies and Research Findings

  • Antiviral Screening : In a study involving a panel of viral strains, G502-0333 demonstrated IC50 values indicating effective inhibition of viral replication.
  • Immunological Assays : In vitro assays showed that G502-0333 could enhance the production of specific cytokines while suppressing others, suggesting a dual role in immune modulation.
  • Cancer Cell Line Studies : Various cancer cell lines were treated with G502-0333, resulting in reduced cell viability and increased apoptosis rates compared to controls.

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